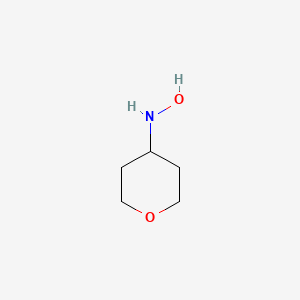
N-(oxan-4-yl)hydroxylamine
描述
N-(oxan-4-yl)hydroxylamine is a hydroxylamine derivative characterized by a hydroxylamine (–NHOH) group substituted with an oxane (tetrahydropyran) ring at the nitrogen atom. This compound is part of a broader class of hydroxylamine derivatives, which are pivotal in organic synthesis, pharmaceutical applications, and analytical chemistry due to their reactive –NHOH group.
For instance, N-(oxan-4-yl)piperidin-4-amine dihydrochloride (a structurally related compound) has been identified as a component of the drug candidate navacaprant, highlighting the pharmacological relevance of oxane-substituted amines . However, the hydroxylamine variant’s specific applications remain underexplored, necessitating comparisons with well-studied analogs.
属性
IUPAC Name |
N-(oxan-4-yl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-6-5-1-3-8-4-2-5/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMSJQNDXPPCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)hydroxylamine typically involves the reaction of tetrahydro-2H-pyran with hydroxylamine. One common method includes the use of tetrahydropyran-2-yl chloride, which reacts with hydroxylamine under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, followed by purification steps such as crystallization or distillation .
化学反应分析
Types of Reactions
N-(oxan-4-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N-(oxan-4-yl)hydroxylamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(oxan-4-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity . Additionally, the tetrahydro-2H-pyran ring provides structural stability and enhances the compound’s binding affinity to its targets .
相似化合物的比较
Structural and Functional Group Analysis
Hydroxylamine derivatives are classified based on substituents attached to the nitrogen or oxygen atoms. Key analogs include:
Key Observations :
- N-substituted hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) are prone to enzymatic metabolism, generating reactive intermediates like o-aminophenol and nitroso compounds .
- O-substituted hydroxylamines primarily form oximes with aldehydes/ketones, useful in analytical derivatization without requiring reduction steps .
Reactivity and Metabolic Pathways
- N-(2-methoxyphenyl)hydroxylamine: Metabolized by hepatic microsomes (CYP enzymes) to o-anisidine and o-aminophenol, with species-specific variations (e.g., rabbits vs. rats) . Forms DNA-damaging nitroso intermediates, linking it to carcinogenicity .
- This compound: No direct metabolic data available. However, its oxane ring may impede enzymatic access, unlike planar aromatic substituents in N-(2-methoxyphenyl)hydroxylamine.
- O-substituted hydroxylamines :
- React with aldehydes under mild conditions to form stable oximes, enabling sensitive detection in analytical chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


